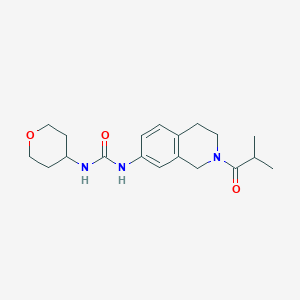

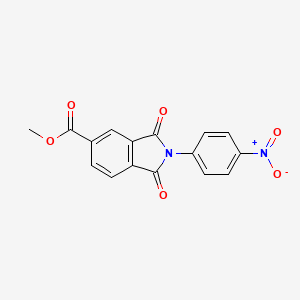

![molecular formula C9H16N4O2S B2590196 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1049801-48-0](/img/structure/B2590196.png)

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 1049801-48-0 . It has a molecular weight of 244.32 . The IUPAC name for this compound is 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine .

Synthesis Analysis

Pyrazole nucleus, which is a part of the compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is represented by the InChI Code: 1S/C9H16N4O2S/c1-7-9(8(2)12-11-7)16(14,15)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of new drugs by acting as a building block for more complex molecules. Its unique structure allows for the creation of diverse pharmacophores which are essential for drug design and discovery .

Antifungal Activity

Derivatives of this compound have shown potential in antifungal applications. The pyrazole moiety, in particular, is known to exhibit antifungal properties, making it a valuable component in the development of antifungal agents .

Anticancer Research

Research has indicated that certain pyrazole derivatives, including those related to “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, may possess anticancer activities. These compounds are being studied for their potential to inhibit the growth of cancer cells and could be key in the development of new anticancer therapies .

Antimalarial Evaluation

The compound has been evaluated for its antimalarial properties. In silico studies suggest that it can bind effectively to certain targets within the malaria parasite, which could lead to the development of new antimalarial drugs .

Molecular Modeling and Theoretical Calculations

Due to its interesting chemical structure, “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is often used in molecular modeling and theoretical calculations. These studies help in understanding the compound’s reactivity and potential interactions with biological targets .

Enzyme Inhibition

Pyrazole derivatives are known to act as enzyme inhibitors, which is an important mechanism in drug action. By inhibiting specific enzymes, these compounds can modulate biological pathways and are used in the treatment of various diseases .

Antimicrobial Potential

Some derivatives have demonstrated good antimicrobial potential, indicating that they could be used in the development of new antimicrobial agents to combat resistant strains of bacteria .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metals. These complexes have applications in catalysis and materials science, and they also contribute to our understanding of metal-ligand interactions .

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Therefore, “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, being a pyrazole derivative, might also find applications in these fields in the future.

Wirkmechanismus

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Piperazines

are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste .

Eigenschaften

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-7-9(8(2)12-11-7)16(14,15)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVMUAXOFMSMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)

![2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2590135.png)